molecular formula C11H17NO3 B13687543 4-Isopropoxy-3,5-dimethoxyaniline

4-Isopropoxy-3,5-dimethoxyaniline

Cat. No.: B13687543
M. Wt: 211.26 g/mol
InChI Key: SGVJJOYSUSYMSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropoxy-3,5-dimethoxyaniline is an organic compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol It is a derivative of aniline, characterized by the presence of isopropoxy and dimethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-3,5-dimethoxyaniline typically involves the nucleophilic substitution of an appropriate precursor. One common method is the reaction of 3,5-dimethoxyaniline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-3,5-dimethoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Isopropoxy-3,5-dimethoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Isopropoxy-3,5-dimethoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopropoxy-3,5-dimethoxyaniline is unique due to the presence of both isopropoxy and dimethoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

3,5-dimethoxy-4-propan-2-yloxyaniline

InChI

InChI=1S/C11H17NO3/c1-7(2)15-11-9(13-3)5-8(12)6-10(11)14-4/h5-7H,12H2,1-4H3

InChI Key

SGVJJOYSUSYMSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1OC)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.